
C17H34Ino4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C17H34Ino4 is a unique chemical entity. This compound is not widely known in common chemical databases, suggesting it might be a specialized or newly synthesized compound. The molecular structure indicates it contains 17 carbon atoms, 34 hydrogen atoms, one indium atom, and four oxygen atoms. The presence of indium is particularly notable as it is a less common element in organic compounds, often used in specialized applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C17H34Ino4 likely involves multiple steps, given its complex structure. The preparation might start with the formation of an organic backbone, followed by the introduction of the indium atom. Common methods for incorporating indium into organic molecules include:
Organometallic Reactions: Using organoindium reagents which can be prepared by reacting indium trichloride with organic halides.
Catalytic Processes: Employing catalysts to facilitate the formation of carbon-indium bonds.
Industrial Production Methods
Industrial production of This compound would require scalable and efficient methods. This might involve:
Batch Processing: For small-scale production, where reactions are carried out in batches.
Continuous Flow Chemistry: For larger-scale production, where reactants are continuously fed into a reactor and products are continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
C17H34Ino4: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can alter the oxidation state of the indium atom or other functional groups in the molecule.
Substitution: The indium atom or other groups in the molecule can be substituted with different atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indium oxides, while reduction could produce indium hydrides.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Possible applications in drug development or as a diagnostic agent.
Industry: Use in materials science, particularly in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which C17H34Ino4 exerts its effects would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. In a chemical context, it could act as a catalyst, facilitating reactions by lowering the activation energy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptadecanoic Acid (C17H34O2): A fatty acid with a similar carbon and hydrogen count but lacking indium.
Indium Trichloride (InCl3): A common indium compound used in various chemical reactions.
Uniqueness
The presence of indium in C17H34Ino4 makes it unique compared to other organic compounds. Indium’s properties can impart unique reactivity and functionality to the compound, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C17H34INO4 |
|---|---|
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
methyl 10-hydroxy-11-(4-methylmorpholin-4-ium-4-yl)undecanoate;iodide |
InChI |
InChI=1S/C17H34NO4.HI/c1-18(11-13-22-14-12-18)15-16(19)9-7-5-3-4-6-8-10-17(20)21-2;/h16,19H,3-15H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PVYXYWLAJISDLF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCOCC1)CC(CCCCCCCCC(=O)OC)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


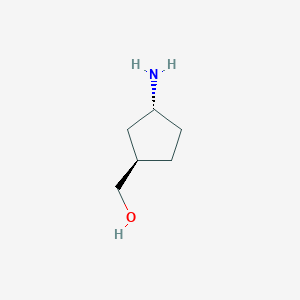
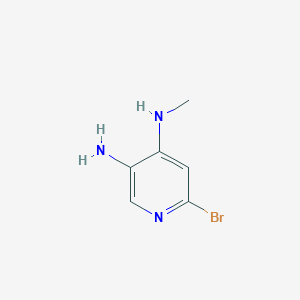
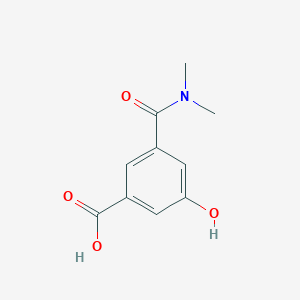
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B12630521.png)
![{(2R)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12630525.png)
![6-(5-Methoxypyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12630527.png)
![1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione](/img/structure/B12630531.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide](/img/structure/B12630552.png)
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
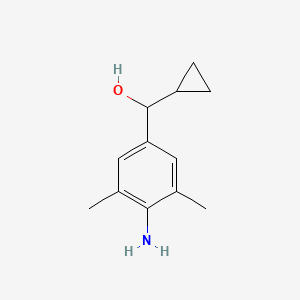

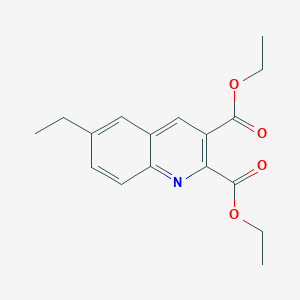
![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)
![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)
